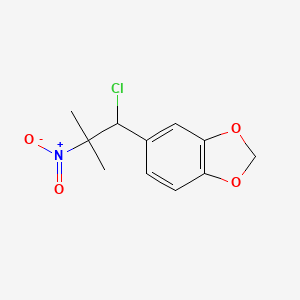

5-(1-Chloro-2-methyl-2-nitropropyl)-2H-1,3-benzodioxole

Número de catálogo B8550268

Peso molecular: 257.67 g/mol

Clave InChI: HPTQKOJVZNJDBJ-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04073798

Procedure details

A mixture of 51.52 g (0.2 mole) of 1,1-dimethyl-2-chloro-2-(3,4-methylenedioxyphenyl)nitroethane, 2.0 g of 83.8 weight % purity platinum oxide, 18.0 g (0.22 mole) of sodium acetate and 4.0 g of "Darco" in 96 ml of acetic acid and 500 ml of SDA-30 was stirred under a hydrogen atmosphere at 1000 p.s.i. and 100° C for a period of 5 hours, after which uptake of hydrogen ceased. The solution was cooled and filtered, and the filtrate was concentrated to an oil which was treated with 400 ml of water. The mixture was extracted twice with ether, after which the aqueous layer was made alkaline by addition of 20% aqueous sodium hydroxide and extracted four times with chloroform. The combined extracts were filtered through "Dicalite" (Trade Mark), washed with water, dried and concentrated to a light yellow oil which was distilled using a 2" 19.38 distillation column to give 1,1-dimethyl-2-(3,4-methylenedioxyphenyl)ethylamine as a clear colourless oil, b.p. 68°-85° C, 0.06-0.04 mm Hg (Yield 24.4 g, 63.2%)

Quantity

51.52 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([N+:15]([O-])=O)([CH3:14])[CH:3](Cl)[C:4]1[CH:9]=[CH:8][C:7]2[O:10][CH2:11][O:12][C:6]=2[CH:5]=1.C([O-])(=O)C.[Na+].C.[H][H]>C(O)(=O)C.[Pt]=O>[CH3:14][C:2]([NH2:15])([CH3:1])[CH2:3][C:4]1[CH:9]=[CH:8][C:7]2[O:10][CH2:11][O:12][C:6]=2[CH:5]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

51.52 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C1=CC2=C(C=C1)OCO2)Cl)(C)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

18 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C

|

|

Name

|

|

|

Quantity

|

96 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt]=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

500 ml of SDA-30 was stirred under a hydrogen atmosphere at 1000 p.s.i

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated to an oil which

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was treated with 400 ml of water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was extracted twice with ether

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by addition of 20% aqueous sodium hydroxide

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted four times with chloroform

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The combined extracts were filtered through "Dicalite" (Trade Mark)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to a light yellow oil which

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

a 2" 19.38 distillation column

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CC1=CC2=C(C=C1)OCO2)(C)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |